molecular formula C21H20ClN3O2 B2421907 N-(3-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide CAS No. 1252922-95-4

N-(3-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B2421907
CAS No.: 1252922-95-4
M. Wt: 381.86
InChI Key: AQOHJYQADPVGPS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Bond Conformations

The structural characteristics and bond conformations of compounds similar to N-(3-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide have been a subject of interest. Studies have delved into the conformation of N-H bonds in relation to methyl and chloro substituents, elucidating how these bonds may be syn or anti to certain substituents, significantly impacting the molecular structure and potentially its reactivity and interactions (Gowda et al., 2009).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic Properties and Electronic Structure

In a study, the molecules related to the chemical structure underwent spectroscopic and quantum mechanical analysis. Vibrational spectra and electronic properties were explored, providing insights into the molecular behavior. This kind of study can be crucial for understanding how these compounds interact with light and other electromagnetic radiation, which is essential for applications like photovoltaics or sensing technologies (Mary et al., 2020).

Metabolic Pathways and Biological Interactions

Metabolism and Biological Interactions

Compounds structurally similar to this compound have been studied for their metabolism and interaction with biological systems. For instance, a novel antiangiogenic agent, KR-31831, showed a metabolic pathway that includes N-dealkylation, acetal group metabolism to hydroxymethyl groups, and N-acetylation, indicating complex biotransformation pathways that could influence the efficacy and safety of related compounds (Kim et al., 2005).

Molecular Docking and Ligand Interaction

Molecular Docking and Ligand Binding

In the field of drug design and discovery, understanding how a molecule binds to its target is crucial. Compounds structurally similar to the one have been subject to molecular docking studies to predict how they might interact with biological targets such as enzymes. These studies can provide a foundation for the development of new therapeutics or for understanding the mechanism of action of a compound (Flefel et al., 2018).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-7-8-16(11-15(14)2)19-9-10-20(26)25(23-19)13-21(27)24(3)18-6-4-5-17(22)12-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOHJYQADPVGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N(C)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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